molecular formula C17H12ClNO2 B1212668 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid CAS No. 500346-26-9

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

Cat. No. B1212668
CAS RN: 500346-26-9
M. Wt: 297.7 g/mol
InChI Key: ZVEMFXOLQBHHKA-UHFFFAOYSA-N
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Description

"7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid" is a chemical compound belonging to the quinoline family, which is widely studied for its diverse chemical reactions and properties. The compound's structure and synthesis are of particular interest due to its potential applications in various fields of chemistry and pharmacology, although our focus will exclude drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of quinoline derivatives, including "7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid," often involves the reaction of acyl- and aroylpyruvic acids with amino compounds. For example, Rudenko et al. (2012) describe the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl(aroyl)pyruvic acids with 3-amino-5,5-dimethylcyclohex-2-enone, which could be relevant for the synthesis of the compound (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior. X-ray crystallography is a common method used to determine these structures, providing insights into the arrangement of atoms within the molecule and their spatial orientation. Although specific data on "7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid" is not provided, studies on similar compounds can offer valuable information about potential structural characteristics (Ukrainets et al., 2005).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For instance, niobium pentachloride has been shown to facilitate the conversion of carboxylic acids to carboxamides, a reaction that could be applicable to the synthesis or modification of "7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid" (Nery et al., 2003).

Scientific Research Applications

Synthesis Methods

  • A novel procedure for synthesizing 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, which involves the synthesis of an amino intermediate replaced with chlorine or bromine, has been developed (Raveglia et al., 1997).
  • A synthesis method for 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives was reported, using both conventional and microwave-irradiated methods. The process involves condensation and cyclization steps to yield the intermediate 7-chloro-2-phenyl-quinoline-4-carboxylic acid, which is then substituted with various amines (Bhatt & Agrawal, 2010).

Antibacterial Activities

  • Substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position were synthesized and demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).

Crystal Structure Analysis

  • The crystal structures of hydrochlorides of 7-chloro- and 7-methyl-4-iminecinnoline analogs of antibacterial quinolones were determined, revealing details about the molecular conformation and potential chemical affinity for bacterial DNA (Główka et al., 1999).

Photodegradation Studies

  • The photodegradation of quinolinecarboxylic herbicides in aqueous solution was studied, revealing insights into the stability and reaction pathways under different irradiation conditions (Pinna & Pusino, 2012).

Synthesis and Properties

  • New synthetic routes for 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, were developed, highlighting the importance of this compound in pharmaceutical research (Zhang et al., 2019).

properties

IUPAC Name

7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-14(18)8-7-12-13(17(20)21)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEMFXOLQBHHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285050
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500346-26-9
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Y-0452 interact with its target and what are the downstream effects?

A1: Y-0452 functions as a novel agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). [] This interaction leads to the activation of PPARα transcriptional activity and upregulation of PPARα expression. [] Downstream effects observed in the study include:

  • Inhibition of angiogenesis: Reduced human retinal capillary endothelial cell migration and tube formation. []
  • Protection against apoptosis: Safeguarded retinal precursor cells (R28) from apoptosis induced by palmitate. []
  • Anti-inflammatory effects: Inhibited NF-κB signaling in R28 cells exposed to palmitate. []
  • Improved retinal outcomes in diabetic models: Reduced leukostasis, vascular leakage, and retinal cell death, while preserving retinal function in diabetic rats. [] Alleviated retinal neovascularization in an oxygen-induced retinopathy (OIR) model. []

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